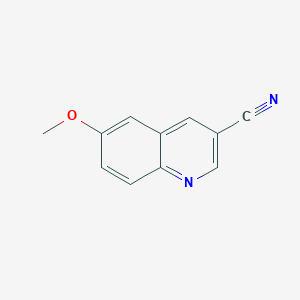

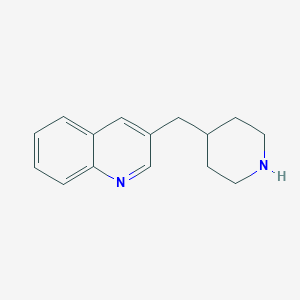

3-Piperidin-4-ylmethyl-quinoline

Übersicht

Beschreibung

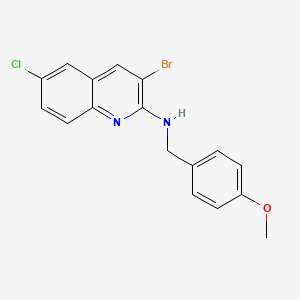

3-Piperidin-4-ylmethyl-quinoline is a compound with the CAS Number: 136701-92-3 and a molecular weight of 226.32 . It is a light yellow solid .

Synthesis Analysis

The synthesis of quinoline and its derivatives, which includes 3-Piperidin-4-ylmethyl-quinoline, involves various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 3-Piperidin-4-ylmethyl-quinoline can be determined using techniques like X-ray crystallography and 3D electron diffraction . These techniques allow for the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

Quinoline and its derivatives, including 3-Piperidin-4-ylmethyl-quinoline, undergo various chemical reactions. These include Conrad–Limpach reactions, transition metal-catalyzed reactions, transition metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis

3-Piperidin-4-ylmethyl-quinoline is a light yellow solid . Its physical and chemical properties can be determined using various techniques, such as measuring its mass, color, and volume .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives also have potential antiviral applications . The unique structure of piperidine allows it to interfere with the replication process of certain viruses.

Antimalarial Applications

The quinoline component of “3-Piperidin-4-ylmethyl-quinoline” suggests potential antimalarial applications . Quinoline-based compounds have been used in the treatment of malaria for centuries.

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown antimicrobial and antifungal properties . They can be used in the development of new antimicrobial and antifungal agents.

Antihypertension Applications

Piperidine derivatives can be used as antihypertension agents . They can help in the management of high blood pressure.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help in the management of pain and inflammation.

Antipsychotic Applications

Piperidine derivatives have potential antipsychotic applications . They can be used in the treatment of certain psychiatric disorders.

Zukünftige Richtungen

The future directions of 3-Piperidin-4-ylmethyl-quinoline could involve further exploration of its synthesis, chemical reactions, and potential applications. Quinoline motifs have shown significant efficacies for future drug development , suggesting that 3-Piperidin-4-ylmethyl-quinoline could also have potential applications in this area.

Wirkmechanismus

Target of Action

The compound 3-Piperidin-4-ylmethyl-quinoline is a derivative of two important classes of compounds: quinolines and piperidines . Quinolines and quinolones have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the primary targets of this compound could be a wide range of proteins or enzymes involved in these biological activities.

Mode of Action

Quinoline and piperidine derivatives generally exhibit high and selective activity attained through different mechanisms of action . For instance, some quinoline derivatives act by targeting microbial viability or pathogens’ virulence machinery required to cause host damage and disease . Similarly, some piperidine derivatives are known to inhibit mitosis at metaphase leading to mitotic arrest or cell death .

Biochemical Pathways

These could include pathways related to microbial growth, inflammation, platelet aggregation, tumor growth, and various neurological processes .

Pharmacokinetics

The structural diversity of quinoline and piperidine derivatives generally contributes to their high and selective activity, as well as low toxicity on human cells .

Result of Action

Based on the known activities of quinoline and piperidine derivatives, this compound may have potential antimicrobial, anti-inflammatory, antiplatelet, antitumor, and various neurological effects .

Action Environment

It’s worth noting that the synthesis of quinoline and piperidine derivatives often involves environmentally friendly reaction protocols . This suggests that the synthesis and use of such compounds may be designed with environmental considerations in mind.

Eigenschaften

IUPAC Name |

3-(piperidin-4-ylmethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-2-4-15-14(3-1)10-13(11-17-15)9-12-5-7-16-8-6-12/h1-4,10-12,16H,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATCEHWCYFWXNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3S)-Pyrrolidin-3-yl]-6-(trifluoromethyl)-pyrimidin-4-amine dihydrochloride](/img/structure/B3100229.png)

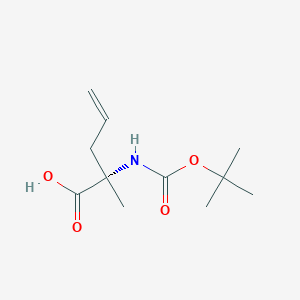

![tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3100237.png)

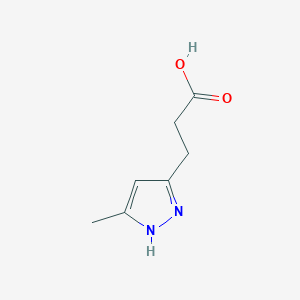

![[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B3100247.png)

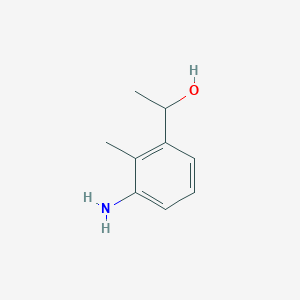

![[3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine](/img/structure/B3100255.png)